molecular formula C9H9N3O B180552 N-(1H-Pyrrolo[2,3-c]pyridin-5-yl)acetamide CAS No. 174610-11-8

N-(1H-Pyrrolo[2,3-c]pyridin-5-yl)acetamide

Cat. No. B180552
M. Wt: 175.19 g/mol
InChI Key: MBKMHSQQCZNILL-UHFFFAOYSA-N
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Patent
US05807857

Procedure details

5-Acetylamino-1H-pyrrolo[2,3-c]pyridine (0.61 g, 3.5 mmol) was heated at reflux in methanolic KOH (2M, 15 mL) under nitrogen for 8 hours. The solvent was evaporated in vacuo and the residue partitioned between dichloromethane (100 mL) and water (100 mL). The two layers were separated and the aqueous phase was extracted with n-butanol (3×100 mL). The combined organics were evaporated in vacuo and the residue chromatographed on silica eluting with 5 to 10% MeOH in DCM followed by a gradient of 90:10:1 to 80:20:1, DCM:MeOH:NH3 to give the title compound (0.384 g, 83%) as a red solid. mp 183°-186° C. 1H NMR (360 MHz, d6 -DMSO) δ 4.95 (2H, br s), 6.13-6.15 (1H, m), 6.52 (1H, s), 7.34-7.37 (1H, m), 8.17 (1H, s) and 10.90 (1H, br s).
Quantity
0.61 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Yield
83%

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[CH:6]=[C:7]2[CH:13]=[CH:12][NH:11][C:8]2=[CH:9][N:10]=1)(=O)C>[OH-].[K+]>[NH3:4].[NH2:4][C:5]1[CH:6]=[C:7]2[CH:13]=[CH:12][NH:11][C:8]2=[CH:9][N:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.61 g
Type
reactant
Smiles
C(C)(=O)NC=1C=C2C(=CN1)NC=C2
Step Two
Name
Quantity
15 mL
Type
solvent
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue partitioned between dichloromethane (100 mL) and water (100 mL)
CUSTOM
Type
CUSTOM
Details
The two layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with n-butanol (3×100 mL)
CUSTOM
Type
CUSTOM
Details
The combined organics were evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue chromatographed on silica eluting with 5 to 10% MeOH in DCM

Outcomes

Product
Name
Type
product
Smiles
N
Name
Type
product
Smiles
NC=1C=C2C(=CN1)NC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 0.384 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 164.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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